Welcome to the BenchChem Online Store!
molecular formula C9H7ClN2O2S B3251348 3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester CAS No. 208994-12-1

3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester

Cat. No. B3251348
M. Wt: 242.68 g/mol
InChI Key: CJTHRTORVFJNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05891882

Procedure details

The product from Example 27A (3.46 g, 20 mmol) and methyl thioglycolate (1.8 mL, 20 mmol) were combined in 40 mL THF. To the solution was added 1.08 g NaOMe (20 mmol) After 1.5 h, and additional 1.08 g NaOMe was added, and then after an additional 2 h, the reaction was quenched in 5% aq. NaHCO3 and extracted with diethyl ether. The organic extracts were dried (MgSO4), evaporated, and the product was purified by silica gel column chromatography to yield 1.23 g (25%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 3.92 (s, 3H), 6.20 (br s, 2H), 8.04 (d, 1H), 8.54 (d, 1H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
NaOMe
Quantity
1.08 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8](Cl)=[CH:7][C:6]([Cl:10])=[CH:5][N:4]=1)#[N:2].[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].C[O-].[Na+]>C1COCC1>[NH2:2][C:1]1[C:3]2=[N:4][CH:5]=[C:6]([Cl:10])[CH:7]=[C:8]2[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1Cl)Cl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(CS)(=O)OC
Step Three
Name
NaOMe
Quantity
1.08 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
NaOMe
Quantity
1.08 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched in 5% aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(SC=2C1=NC=C(C2)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.